molecular formula C19H22O5 B5011788 tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

Cat. No.: B5011788
M. Wt: 330.4 g/mol
InChI Key: MVPYICOKWRCHSH-UHFFFAOYSA-N
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Description

Tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

tert-butyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-11-8-14(22-10-16(20)24-19(2,3)4)17-12-6-5-7-13(12)18(21)23-15(17)9-11/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYICOKWRCHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate typically involves multiple steps, starting with the formation of the core chromen structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocyclopenta[c]chromen ring system. Subsequent functionalization introduces the tert-butyl and acetate groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, the compound's derivatives may be explored for their pharmacological effects. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry: In the industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Chromen derivatives

  • Indole derivatives

  • Tetrahydrocyclopenta[c]chromen derivatives

Uniqueness: Tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate stands out due to its specific structural features, such as the presence of the tert-butyl group and the unique chromen core. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Biological Activity

tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a complex organic compound with a distinctive chromen-based structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C18H24O4, with a molecular weight of approximately 278.30 g/mol. Its unique structure includes a tert-butyl group linked to an acetate moiety and a chromen derivative featuring a 7-methyl and 4-oxo substitution.

Chemical Structure

The structural features of this compound can be summarized as follows:

ComponentDescription
tert-butyl group A bulky hydrophobic group that can enhance lipophilicity.
Acetate moiety Provides a polar functional group that may influence solubility and reactivity.
Chromene backbone Known for various biological activities, including antioxidant and anti-inflammatory effects.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can occur through non-covalent forces such as hydrogen bonding and hydrophobic interactions.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the 4-oxo group in the chromene structure enhances the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

Anti-inflammatory Properties

Compounds with similar chromene structures have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also exert such effects.

Interaction Studies

Preliminary interaction studies have indicated that this compound may interact with various biological targets:

TargetInteraction TypePotential Effect
EnzymesNon-covalent bindingModulation of enzymatic activity
ReceptorsLigand-receptor interactionAlteration in signaling pathways

Further studies are required to elucidate the specific interactions and their implications for therapeutic applications.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various chromene derivatives using DPPH and ABTS assays, showing significant radical scavenging activity.
  • Anti-inflammatory Effects : Research on similar compounds demonstrated their ability to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
  • Enzyme Inhibition : A screening assay identified several compounds that inhibited key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

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